Decyltrimethoxysilane
Vue d'ensemble
Description
Decyltrimethoxysilane, with the CAS No. 5575-48-4, is an alkoxy silane used for surface modification of inorganic materials . It is also known as KBM-3103C .
Synthesis Analysis
Decyltrimethoxysilane is synthesized and sold by various chemical companies. It is typically stored under inert gas and is sensitive to moisture . .
Molecular Structure Analysis
The molecular formula of Decyltrimethoxysilane is C13H30O3Si . It forms a self-assembled monolayer (SAM) on surfaces, which can change the interfacial properties of the material it is applied to .
Physical And Chemical Properties Analysis
Decyltrimethoxysilane is a liquid at room temperature . It has a specific gravity of 0.90 , a refractive index of 1.421 , and a molecular weight of 262.46 . It is also noted that it has a boiling point of 213.6±8.0 °C at 760 mmHg .
Applications De Recherche Scientifique
1. Self-Assembled Monolayers on SiO2 and Porous SiOCH Dielectrics
- Application Summary: Decyltrimethoxysilane (DTMOS) is used to form self-assembled monolayers (SAMs) on SiO2 and porous SiOCH films. These SAMs are emerging as materials that are candidates of barriers used in back-end-of–line interconnects of integrated circuits for future generations .
- Methods of Application: SAMs were formed on the SiO2 and porous SiOCH films by using DTMOS precursor in vapor phase at a temperature of 100 °C .
- Results or Outcomes: With O2 plasma irradiation, SAMs could successfully form on both SiO2 and p-SiOCH films, thereby enhancing the adhesion and dielectric breakdown field .
2. Self-Assembled Monolayers for Porous SiOCH Dielectrics
- Application Summary: DTMOS is used to form SAMs on porous SiOCH films. These SAMs are emerging as materials to act as barriers in the back-end-of-line interconnects for advanced technological nodes .
- Methods of Application: SAMs were formed on the porous SiOCH films by using DTMOS in the vapor phase .
- Results or Outcomes: Both SAMs derived from DTMOS enhanced the breakdown field and time-dependent dielectric breakdown, provided Cu barrier capacity, and promoted adhesion with Cu .
3. Modification of Indium Tin Oxide (ITO) Electrode Surface
- Application Summary: DTMOS is used to modify the surface of an indium tin oxide (ITO) electrode, which is commonly used in organic light-emitting diodes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The interfacial properties of the ITO electrode varied with deposition time .
4. Self-Assembled Monolayers on SiO2 and Porous SiOCH Dielectrics
- Application Summary: Decyltrimethoxysilane (DTMOS) is used to form self-assembled monolayers (SAMs) on SiO2 and porous SiOCH films. These SAMs are emerging as materials that are candidates of barriers used in back-end-of–line interconnects of integrated circuits for future generations .
- Methods of Application: SAMs were formed on the SiO2 and porous SiOCH films by using DTMOS precursor in vapor phase at a temperature of 100 °C .
- Results or Outcomes: With O2 plasma irradiation, SAMs could successfully form on both SiO2 and p-SiOCH films, thereby enhancing the adhesion and dielectric breakdown field .
5. Self-Assembled Monolayers for Porous SiOCH Dielectrics
- Application Summary: DTMOS is used to form SAMs on porous SiOCH films. These SAMs are emerging as materials to act as barriers in the back-end-of-line interconnects for advanced technological nodes .
- Methods of Application: SAMs were formed on the porous SiOCH films by using DTMOS in the vapor phase .
- Results or Outcomes: Both SAMs derived from DTMOS enhanced the breakdown field and time-dependent dielectric breakdown, provided Cu barrier capacity, and promoted adhesion with Cu .
6. Modification of Indium Tin Oxide (ITO) Electrode Surface
- Application Summary: DTMOS is used to modify the surface of an indium tin oxide (ITO) electrode, which is commonly used in organic light-emitting diodes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The interfacial properties of the ITO electrode varied with deposition time .
4. Self-Assembled Monolayers on SiO2 and Porous SiOCH Dielectrics
- Application Summary: Decyltrimethoxysilane (DTMOS) is used to form self-assembled monolayers (SAMs) on SiO2 and porous SiOCH films. These SAMs are emerging as materials that are candidates of barriers used in back-end-of–line interconnects of integrated circuits for future generations .
- Methods of Application: SAMs were formed on the SiO2 and porous SiOCH films by using DTMOS precursor in vapor phase at a temperature of 100 °C .
- Results or Outcomes: With O2 plasma irradiation, SAMs could successfully form on both SiO2 and p-SiOCH films, thereby enhancing the adhesion and dielectric breakdown field .
5. Self-Assembled Monolayers for Porous SiOCH Dielectrics
- Application Summary: DTMOS is used to form SAMs on porous SiOCH films. These SAMs are emerging as materials to act as barriers in the back-end-of-line interconnects for advanced technological nodes .
- Methods of Application: SAMs were formed on the porous SiOCH films by using DTMOS in the vapor phase .
- Results or Outcomes: Both SAMs derived from DTMOS enhanced the breakdown field and time-dependent dielectric breakdown, provided Cu barrier capacity, and promoted adhesion with Cu .
6. Modification of Indium Tin Oxide (ITO) Electrode Surface
- Application Summary: DTMOS is used to modify the surface of an indium tin oxide (ITO) electrode, which is commonly used in organic light-emitting diodes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The interfacial properties of the ITO electrode varied with deposition time .
Safety And Hazards
Propriétés
IUPAC Name |
decyl(trimethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O3Si/c1-5-6-7-8-9-10-11-12-13-17(14-2,15-3)16-4/h5-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAHMVLQCSALSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
252767-76-3 | |
Record name | Silane, decyltrimethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252767-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60374133 | |
Record name | decyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decyltrimethoxysilane | |
CAS RN |
5575-48-4 | |
Record name | Decyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5575-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | decyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silane, decyltrimethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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